1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine
Description
Properties
Molecular Formula |
C8H8ClF2N |
|---|---|
Molecular Weight |
191.60 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8ClF2N/c9-7-3-5(11)1-2-6(7)8(12)4-10/h1-3,8H,4,12H2 |
InChI Key |
USPBXIVYDGGUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CF)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloro-4-fluoroacetophenone Intermediate
A critical precursor in the synthesis of 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine is 2-chloro-4-fluoroacetophenone . The preparation of this intermediate has been described with high efficiency and selectivity.
- Reaction : Electrophilic acylation of fluorobenzene with chloroacetyl chloride.
- Conditions :
- Temperature: 0–30 °C during addition, followed by stirring at room temperature (~25 °C) for 30 minutes.
- Solvent/Medium: Use of ionic liquids such as 1-butyl-3-methylimidazolium chloride-aluminum chloride ([bmim]Cl-0.67AlCl3) to enhance reaction selectivity.
- Molar Ratios :
- Fluorobenzene to chloroacetyl chloride: approximately 1.01–1.03:1.
- Ionic liquid to chloroacetyl chloride: 0.5:1.
- Work-up : Reduced pressure distillation at 130 °C and 10 mmHg to isolate the product.
- Yield and Purity :
- Yield: 96.87–98.1%.
- Purity: 99.2–99.5%.
- Selectivity: 99.5%.
This method provides an efficient and selective route to 2-chloro-4-fluoroacetophenone, which is essential for subsequent transformations (Table 1).
| Parameter | Condition/Value |
|---|---|
| Starting materials | Fluorobenzene, chloroacetyl chloride |
| Reaction temperature | 0–30 °C (addition), 25 °C (stirring) |
| Ionic liquid | [bmim]Cl-0.67AlCl3 |
| Molar ratio (fluorobenzene:chloroacetyl chloride) | 1.01–1.03 : 1 |
| Reaction time | 30 minutes to 1.5 hours |
| Distillation conditions | 130 °C, 10 mmHg |
| Product yield | 96.87–98.1% |
| Product purity | 99.2–99.5% |
| Selectivity | 99.5% |
Table 1: Preparation parameters for 2-chloro-4-fluoroacetophenone intermediate
Conversion to Fluorine-Containing Primary Amine via Schiff Base and Proton Shift
The next key step involves transforming the fluorinated acetophenone derivative into the target amine through amination strategies employing Schiff base intermediates and proton shift reactions.
- Method :
- Dissolution of the fluorine-containing carbonyl compound in suitable solvents such as halogenated hydrocarbons (chloroform, dichloromethane), ether-based solvents (tetrahydrofuran), or aromatic hydrocarbons (benzene, toluene).
- Addition of chiral amines such as (R)- or (S)-1-phenylethylamine to form Schiff bases via dehydrocondensation.
- Use of organic bases like 1,4-diazabicyclo[2.2.2]octane (Dabco), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or triethylamine to facilitate 1,3-proton shift reactions.
- Conditions :
- Reaction temperature: room temperature to reflux.
- The proton shift reaction is conducted at temperatures avoiding racemization.
- Outcome :
- Formation of asymmetric fluorine-containing primary amines with controlled stereochemistry.
This approach is general and adaptable for synthesizing fluorinated amines, including this compound, with potential for enantiomeric purity control (Table 2).
| Step | Description |
|---|---|
| Solvent | Halogenated hydrocarbons, ethers, aromatic hydrocarbons |
| Amines used | (R)- or (S)-1-phenylethylamine |
| Organic bases | Dabco, DBU, DBN, triethylamine |
| Reaction temperature | Room temperature to reflux |
| Key reaction | Schiff base formation and 1,3-proton shift |
| Stereochemical control | Possible via chiral amine selection |
Table 2: Schiff base and proton shift method for fluorinated amine synthesis
Alternative Synthetic Routes: Photooxidative Cyanation and Knoevenagel Condensation
Other synthetic strategies reported for fluorinated phenylalanine derivatives, which are structurally related to the target compound, include:
-
- Starting from fluorinated benzylamines, singlet oxygen-driven photooxidative cyanation using tetraphenylporphyrin as a catalyst.
- Followed by acid-mediated hydrolysis to yield fluorinated phenylalanine hydrochlorides.
- This method is protecting group-free and can provide racemic mixtures in good yields (~67%).
-
- Reaction of methyl isocyanoacetate with fluorinated benzaldehydes in the presence of copper(I) catalysts and base.
- Hydrogenation and deprotection steps yield racemic fluorinated phenylalanines.
- Yields are generally good, and this method allows access to multiple fluorinated isomers.
While these methods are more applicable to phenylalanine analogs, they provide insight into alternative fluorine incorporation strategies that could be adapted for the target compound or its analogs (Table 3).
| Method | Key Features | Yield/Outcome |
|---|---|---|
| Photooxidative cyanation | Singlet oxygen, tetraphenylporphyrin catalyst, acid hydrolysis | ~67% overall yield (racemic) |
| Knoevenagel condensation | Cu(I) catalysis, methyl isocyanoacetate, hydrogenation | Good yields, multiple isomers |
Table 3: Alternative fluorinated phenylalanine synthesis methods
Summary and Research Findings
- The most reliable and high-yielding preparation method for this compound involves first synthesizing the 2-chloro-4-fluoroacetophenone intermediate via electrophilic acylation of fluorobenzene with chloroacetyl chloride using ionic liquids to improve selectivity and yield.
- Subsequent transformation to the target amine is efficiently achieved through Schiff base formation with chiral amines followed by proton shift reactions under mild conditions to preserve stereochemistry.
- Alternative synthetic routes such as photooxidative cyanation and Knoevenagel condensation provide complementary strategies for related fluorinated amino compounds, although their direct application to this compound requires further adaptation.
- The use of organic bases and careful solvent selection is critical to controlling reaction pathways and product purity.
- The synthesis benefits from precise control of reaction parameters such as temperature, molar ratios, and reaction times to maximize yield and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group in 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine exhibits nucleophilic properties, enabling participation in substitution reactions. A key synthesis route involves nucleophilic substitution of 2-chloro-4-fluoroacetophenone with an amine source (e.g., ammonia or alkylamines) under basic conditions (NaH or K₂CO₃) in polar aprotic solvents like dichloromethane (DCM) or ethanol.
Example Reaction:
Conditions:
-
Temperature: 25–60°C
-
Solvent: Ethanol or DCM
-
Yield: 40–60% (depending on base strength).
Reductive Amination
The compound can act as a precursor in reductive amination to form secondary or tertiary amines. For example, reactions with aldehydes/ketones in the presence of reducing agents (e.g., NaBH₄ or tris(trimethylsilyl)silane) generate structurally diverse amines .
Experimental Data (Table 1):
| Entry | Aldehyde | Additive | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrocinnamaldehyde | TMSCl | DCM/HFIP | 52 |
| 2 | Cyclohexanecarboxaldehyde | None | DCM | 88 |
| 3 | Benzaldehyde | TFA | DCM | 82 |
Data adapted from Royal Society of Chemistry protocols .
Alkylation Reactions
The primary amine undergoes alkylation with alkyl halides (e.g., isopropyl iodide) under mild conditions. This reaction is facilitated by additives like chlorotrimethylsilane (TMSCl) to enhance electrophilicity .
Mechanism:
Acid-Base Reactions
The amine reacts with acids (e.g., HCl or TFA) to form stable ammonium salts, which are critical for purification and characterization .
Example:
Enzyme Inhibition Mechanisms
In medicinal chemistry, this compound acts as an enzyme inhibitor by binding to active sites via hydrogen bonding and halogen interactions. For example, halogen substituents enhance binding affinity to targets like monoamine oxidases (MAOs).
Key Interactions:
-
Fluorine: Forms strong dipole-dipole interactions with catalytic residues.
Stability and Side Reactions
Under oxidative conditions (e.g., H₂O₂), the amine may decompose to form nitro derivatives or undergo dehalogenation. Stability is maximized in inert atmospheres (N₂ or Ar) .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Yield Range (%) |
|---|---|---|---|
| Nucleophilic Substitution | NaH, NH₃, DCM | Primary Amine | 40–60 |
| Reductive Amination | Aldehyde, NaBH₄, TFA | Secondary Amine | 50–88 |
| Alkylation | R-X, TMSCl, DCM | Tertiary Amine | 52–91 |
| Salt Formation | HCl, EtOH | Ammonium Chloride | >90 |
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structural analogs and their distinguishing characteristics:
Comparative Analysis of Physicochemical Properties
- Lipophilicity: The β-fluoro substituent in the target compound increases logP compared to non-fluorinated analogs like 2-(2-chloro-4-fluorophenyl)ethan-1-amine HCl, enhancing membrane permeability .
- Solubility : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases.
- Metabolic Stability : Fluorine atoms at the β-position (as in the target compound) block oxidative metabolism, prolonging half-life compared to analogs lacking this substitution .
Biological Activity
1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine is an organic compound belonging to the class of fluoroalkylamines, characterized by a unique halogenated structure that imparts significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry and related fields.
- Molecular Formula : C8H8ClF2N
- Molecular Weight : 191.60 g/mol
- IUPAC Name : 1-(2-chloro-4-fluorophenyl)-2-fluoroethanamine
- Canonical SMILES : C1=CC(=C(C=C1F)Cl)C(CF)N
The presence of chlorine and fluorine atoms in its structure enhances its reactivity and interaction with biological targets, making it a subject of interest for various research applications.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites. This interaction prevents substrate binding and catalytic activity, which is crucial in therapeutic contexts.
The mechanism through which this compound exerts its biological effects involves:
- Binding Affinity : The halogenated structure enhances binding affinity to various biological targets, including receptors and enzymes.
- Modulation of Biochemical Pathways : By inhibiting certain enzymes, the compound can modulate key biochemical pathways involved in disease processes, potentially leading to therapeutic effects in conditions like infections or metabolic disorders .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine | C8H8ClF2N | Similar halogenation pattern but different substitution |
| 1-(3-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine | C8H8ClF2N | Exhibits potential for treating neurological disorders |
| 1-(4-Fluorophenyl)-2-fluoroethan-1-amine | C8H10F3N | Lacks chlorine but retains fluorination; useful for comparison |
This table highlights how variations in halogen positioning can influence biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against various bacterial strains, indicating its potential use in developing new antibiotics.
- Enzyme Inhibition Studies : Research has shown that the compound inhibits specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorders.
- Neuropharmacological Potential : Investigations into its effects on neurotransmitter systems reveal potential applications in treating psychiatric disorders .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine in laboratory settings?
- Methodological Guidance :
- Wear protective gear (gloves, goggles, lab coat, and masks) to avoid skin/eye contact and inhalation .
- Conduct experiments in a fume hood to minimize exposure to volatile byproducts .
- Segregate chemical waste into designated containers and collaborate with certified disposal agencies to prevent environmental contamination .
- For spills, use inert absorbents (e.g., vermiculite) and neutralize acidic/basic residues before disposal .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Analytical Workflow :
-
GC-MS : Optimize ionization parameters (e.g., electron impact at 70 eV) and use helium as the carrier gas for precise mass fragmentation analysis .
-
FTIR-ATR : Focus on the amine (-NH) and C-F stretching bands (1050–1250 cm) to confirm functional groups .
-
HPLC-TOF : Employ a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) for high-resolution mass confirmation .
-
NMR : Use deuterated DMSO or CDCl to resolve aromatic proton signals (δ 7.0–8.0 ppm) and fluorine coupling patterns .
Technique Key Parameters Target Data GC-MS Electron impact (70 eV), He carrier Molecular ion (M), fragments FTIR-ATR 400–4000 cm, diamond crystal C-F, N-H stretches HPLC-TOF C18 column, 0.1% formic acid gradient Exact mass (ppm error < 5)
Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?
- Synthesis Strategies :
- Nucleophilic substitution : React 2-chloro-4-fluorobenzaldehyde with fluoroethylamine under basic conditions (e.g., KCO in DMF) .
- Catalytic optimization : Screen Pd-based catalysts for cross-coupling steps to reduce byproducts .
- Yield improvement : Use design-of-experiment (DoE) frameworks to test variables (temperature, solvent polarity, stoichiometry) .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry, AI) accelerate reaction design and optimization?
- Methodology :
- Reaction path search : Apply density functional theory (DFT) to map energy profiles and identify transition states .
- AI-driven optimization : Train machine learning models on historical reaction data to predict optimal conditions (e.g., solvent, catalyst) .
- Feedback loops : Integrate experimental results into computational models for iterative refinement (ICReDD framework) .
Q. How should researchers address contradictions in spectroscopic or synthetic data?
- Resolution Framework :
- Theoretical alignment : Cross-validate experimental findings with computational predictions (e.g., DFT-calculated NMR shifts vs. observed data) .
- Multi-technique verification : Combine HPLC purity assays with TOF-MS to rule out impurities .
- Reproducibility checks : Replicate reactions under controlled conditions (e.g., inert atmosphere) to isolate environmental variables .
Q. What challenges arise in scaling up synthesis, and how can reactor design mitigate them?
- Scalability Considerations :
- Mass transfer limitations : Use microreactors or continuous-flow systems to enhance mixing and heat dissipation .
- Byproduct management : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
- Process control : Develop digital twins (COMSOL Multiphysics) to simulate large-scale kinetics and optimize residence times .
Key Notes
- Safety and Compliance : Adhere to OSHA/GLP standards for hazardous amine handling .
- Data Integrity : Archive raw spectral data (e.g., .dx files for NMR) to ensure reproducibility .
- Interdisciplinary Collaboration : Partner with computational chemists and process engineers to bridge synthesis and scalability gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
